molecular formula C21H29NO3 B2795879 N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide CAS No. 42600-93-1

N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide

Cat. No. B2795879
CAS RN: 42600-93-1
M. Wt: 343.467
InChI Key: QKZYFEVSPOZFPU-UHFFFAOYSA-N
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Patent
US03944675

Procedure details

Subject 2.0 g. of adamantane carboxylic acid chloride 1.8 g. (10.0 mmoles) of homoveratrylamine and 5.0 ml. of triethylamine to the process of Example 11. Crystallize the residue obtained thereby from an ethyl acetate-ethyl ether mixture to obtain the title product, m.p. 132°-133°C.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl acetate ethyl ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]12([C:11](Cl)=[O:12])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[CH2:14]([NH2:26])[CH2:15][C:16]1[CH:25]=[CH:24][C:21]([O:22][CH3:23])=[C:18]([O:19][CH3:20])[CH:17]=1.C(N(CC)CC)C>C(OCC)(=O)C.C(OCC)C>[CH3:20][O:19][C:18]1[CH:17]=[C:16]([CH2:15][CH2:14][NH:26][C:11]([C:1]23[CH2:10][CH:5]4[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]4)[CH2:2]2)[CH2:8]3)=[O:12])[CH:25]=[CH:24][C:21]=1[O:22][CH3:23] |f:3.4|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)C(=O)Cl
Step Two
Name
Quantity
10 mmol
Type
reactant
Smiles
C(CC1=CC(OC)=C(OC)C=C1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
ethyl acetate ethyl ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Crystallize the residue
CUSTOM
Type
CUSTOM
Details
obtained

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)CCNC(=O)C12CC3CC(CC(C1)C3)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.